molecular formula C6H7N2NaO3S B1324490 Sodium 2,4-diaminobenzenesulfonate CAS No. 3177-22-8

Sodium 2,4-diaminobenzenesulfonate

Cat. No. B1324490
CAS RN: 3177-22-8
M. Wt: 210.19 g/mol
InChI Key: WYSWTEPAYPNWDV-UHFFFAOYSA-M
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Description

Sodium 2,4-diaminobenzenesulfonate is a chemical compound with the molecular formula C6H7N2NaO3S . It has a molecular weight of 210.19 g/mol .


Synthesis Analysis

A green waterborne polyurethane (WPU) was prepared based on an organic solvent-free process, using sodium 2,4-diaminobenzenesulfonate (SDBS) as a chain extender .


Molecular Structure Analysis

The IUPAC name for Sodium 2,4-diaminobenzenesulfonate is sodium;2,4-diaminobenzenesulfonate . The InChI is InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11;/h1-3H,7-8H2, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES is C1=CC (=C (C=C1N)N)S (=O) (=O) [O-]. [Na+] .


Chemical Reactions Analysis

The solubility of sodium 2,4-diaminobenzenesulfonate in binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O solvent mixtures were measured at elevated temperatures from 273.15 K to 323.15 K by a steady-state method .


Physical And Chemical Properties Analysis

Sodium 2,4-diaminobenzenesulfonate has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 1 .

Scientific Research Applications

  • Green Waterborne Polyurethane Synthesis Sodium 2,4-diaminobenzenesulfonate (SDBS) has been utilized in the preparation of green waterborne polyurethane (WPU). This process is environmentally friendly, as it is free from organic solvents. SDBS acts as a chain extender in the synthesis. Remarkably, this green WPU exhibits mechanical properties and water resistance similar to conventional WPUs produced with organic solvents. The usage of SDBS in this process also eliminates the need for catalysts and reduces reaction time and temperature, thereby conserving energy (Xiao et al., 2016).

  • Dye Synthesis Reactive Scarlet 3G

    SDBS is a key component in the synthesis of Reactive Scarlet 3G, a dye. It is used along with 2,3-dibromopropanoyl chloride and γ acid through processes of acylation, diazotization, coupling, and salting-out. The synthesis demonstrates that SDBS contributes significantly to high-yield acylation, a critical step in the dye-making process (Mao Fa-ming, 2010).

  • Electrochemical Oxidation in Environmental Applications SDBS is involved in the synthesis of poly(sodium 4-styrenesulfonate) functionalized graphene/cetyltrimethylammonium bromide (CTAB) nanocomposite. This composite has shown excellent electrocatalytic activity towards the oxidation of 2,4-dichlorophenol, a harmful environmental contaminant. This application is significant in the development of new methods for the detection and removal of pollutants in wastewater (Li et al., 2014).

  • Nanofiltration Membrane Technology SDBS-modified halloysite nanotubes were used to create negatively charged nanofiltration membranes. These membranes demonstrated enhanced hydrophilicity and increased pure water flux, suggesting potential applications in desalination and wastewater treatment in the textile industry (Zhu et al., 2014).

  • rosion Inhibition Studies**Research has explored the effects of sodium benzoate and sodium 4-(phenylamino)benzenesulfonate, a derivative of SDBS, on the corrosion behavior of low carbon steel. These studies are crucial for understanding how these compounds can act as inhibitors, potentially protecting metal surfaces in industrial applications (Mohammed & Mohana, 2009).
  • Characterization of Polymorphic Forms The study of the polymorphic forms of 2,4-diaminobenzenesulfonic acid (DBSA), a related compound, has revealed a rich solid-state system. This research contributes to our understanding of the material's various hydrates and anhydrate forms, which is crucial for its application in different scientific fields (Rubin-Preminger & Bernstein, 2003).

  • Solubility Studies in Various Solvents The equilibrium solubility of sodium 2,4-diaminobenzene sulfonate in different liquid mixtures, such as methanol, isopropanol, and water, has been studied. These solubility studies are essential for understanding how this compound behaves in various solvent systems, which is important for its application in industrial processes (Li et al., 2016).

Safety And Hazards

Sodium 2,4-diaminobenzenesulfonate is harmful if swallowed and causes skin and eye irritation . It is advised to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

sodium;2,4-diaminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWTEPAYPNWDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-63-1 (Parent)
Record name Sodium 2,4-diaminobenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0062892
Record name Benzenesulfonic acid, 2,4-diamino-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,4-diaminobenzenesulfonate

CAS RN

3177-22-8
Record name Sodium 2,4-diaminobenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,4-diamino-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,4-diamino-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-aminosulphanilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.683
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R Li, J Weng, C Ye, A Ying, Q Zhou, A Zhong… - The Journal of Chemical …, 2016 - Elsevier
The equilibrium solubility of sodium 2,4-diaminobenzene sulfonate in liquid mixtures (methanol + water, isopropanol + water, and 1,2-propanediol + water) were determined at …
Number of citations: 3 www.sciencedirect.com
F Shen, L Chen, P Lian, J Wang, D Cao - Chinese Journal of Chemical …, 2022 - Elsevier
The equilibrium solubility of 2,4-diaminobenzenesulfonic acid and super solubility as well as metastable zone width were measured in (H 2 SO 4 + H 2 O) system by the laser dynamic …
Number of citations: 1 www.sciencedirect.com
R Li, M Jiang, C Wu, Y You, SL Romano… - Journal of Chemical & …, 2013 - ACS Publications
The solubility of sodium 2,4-diaminobenzenesulfonate in binary NaCl + H 2 O, Na 2 SO 4 + H 2 O, and C 2 H 5 OH + H 2 O solvent mixtures were measured at elevated temperatures …
Number of citations: 6 pubs.acs.org
Y Xiao, X Fu, Y Zhang, Z Liu, L Jiang, J Lei - Green Chemistry, 2016 - pubs.rsc.org
A green waterborne polyurethane (WPU) was prepared based on an organic solvent-free process, using sodium 2,4-diaminobenzenesulfonate (SDBS) as a chain extender. Water was …
Number of citations: 61 pubs.rsc.org
W Ding, S Guo, H Liu, X Pang, Z Ding - Materials Today Chemistry, 2021 - Elsevier
An amino-terminated waterborne polyurethane-based polymeric dye (AWPUD) was synthesized for the high-performance dyeing of chrome-free leather tanned by biomass-derived …
Number of citations: 22 www.sciencedirect.com
Y Xiao, L Jiang, Z Liu, Y Yuan, P Yan, C Zhou, J Lei - Polymer Testing, 2017 - Elsevier
Abstract Effect of phase separation on the crystallization of soft segments of green waterborne polyurethanes (WPUs) was discussed in this paper. Phase separation was studied …
Number of citations: 57 www.sciencedirect.com
Y Xiao, L Bao, X Fu, B Wu, W Kong… - Advances in Polymer …, 2018 - Wiley Online Library
Abstract Effect of phase separation on the water resistance of green waterborne polyurethanes was discussed for the first time. Phase separation was studied through the application of …
Number of citations: 20 onlinelibrary.wiley.com
A Mohammadi, MM Lakouraj, M Barikani - RSC advances, 2016 - pubs.rsc.org
Thiacalix[4]arenes (TC4As) are macrocyclic compounds with a cavity shape, host–guest properties, and modifiable structure for desired application. In this study, two 1,3-alternate …
Number of citations: 19 pubs.rsc.org
A Santamaria-Echart, I Fernandes, F Barreiro… - Polymers, 2021 - mdpi.com
Polyurethanes and polyurethane-ureas, particularly their water-based dispersions, have gained relevance as an extremely versatile area based on environmentally friendly approaches…
Number of citations: 61 www.mdpi.com
CH Kuo, SY Chen, YC Wang, SP Rwei… - Journal of the Taiwan …, 2023 - Elsevier
Background Utilizing waterborne polyurethane (WPU), the commercial dyes disperse red 60 (R60), disperse yellow 54 (Y54), and disperse blue 56 (B56) are encapsulated to form …
Number of citations: 0 www.sciencedirect.com

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